N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
The primary target of N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s molecular weight of 29238 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . This can result in the induction of apoptosis within cells , effectively halting the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . This inhibition is achieved through binding to the ATP-binding site of CDK2, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, this compound interacts with other proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, it induces cell cycle arrest and apoptosis by inhibiting CDK2 activity . This leads to a decrease in cell proliferation and tumor growth. Furthermore, this compound affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, altering gene expression and cellular metabolism. These changes result in reduced cell survival and increased sensitivity to chemotherapeutic agents.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. By binding to the ATP-binding site of CDK2, it inhibits the enzyme’s activity, leading to cell cycle arrest . Additionally, it modulates the activity of other kinases and transcription factors, resulting in altered gene expression. These molecular interactions contribute to the compound’s ability to induce apoptosis and inhibit cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat . In vitro studies have shown that the compound’s inhibitory effects on CDK2 and other targets are sustained over several hours, leading to long-term changes in cellular function. Degradation products may form over extended periods, potentially reducing its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound’s interaction with metabolic enzymes can also influence the levels of other metabolites, potentially affecting overall metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells. The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes, affecting its localization and concentration within different tissues.
Subcellular Localization
This compound localizes to specific subcellular compartments, where it exerts its activity . It is primarily found in the cytoplasm and nucleus, consistent with its role in modulating cell cycle and gene expression. Post-translational modifications, such as phosphorylation, may influence its subcellular localization and activity, directing it to specific organelles or cellular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the cyclization of a suitable precursor containing the phenyl group and cyclopentyl moiety under specific reaction conditions, such as heating in the presence of a strong base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore its effects on various biological targets and pathways.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It may be used in the development of new drugs for treating diseases such as cancer and infections.
Industry: The compound's versatility makes it useful in various industrial applications, including the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine
Uniqueness: N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific structural features, which contribute to its unique biological and chemical properties. Its phenyl group and cyclopentyl moiety play a crucial role in its activity and interactions with biological targets.
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Properties
IUPAC Name |
N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-13-11-17(21-15-9-5-6-10-15)22-18(20-13)16(12-19-22)14-7-3-2-4-8-14/h2-4,7-8,11-12,15,21H,5-6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUKOCKCWNINSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322004 | |
Record name | N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647441 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
877794-27-9 | |
Record name | N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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